Ácido 2alfa,3alfa,23-trihidroxioleán-12-én-28-oico

Descripción general

Descripción

Synthesis Analysis

The synthesis of triterpenoids like 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid often involves complex chemical transformations. For example, the chemical synthesis of related compounds involves steps like degradation of the side chain, Wittig reaction for the introduction of specific functional groups, and N-acylamidation for the creation of conjugates with amino acids (Ogawa et al., 2010). Additionally, hydroxylation techniques and the use of specific reagents for the introduction of hydroxy groups at precise locations in the molecule have been documented (García-Granados et al., 2007).

Molecular Structure Analysis

The molecular structure of triterpenoids, including 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid, features a characteristic arrangement of rings and functional groups. For closely related compounds, crystallographic studies reveal a linear array of five fused six-membered rings with specific conformations and the presence of functional groups like hydroxy and carboxy groups contributing to hydrogen-bond formation and molecular chain formation (Sun & Pan, 2004).

Chemical Reactions and Properties

Triterpenoids like 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid undergo various chemical reactions based on their functional groups. These reactions include cyclopalladation for regioselective hydroxylation and methodologies for the synthesis of coenzyme A esters for studying biochemical pathways (Kurosawa et al., 2001). Such reactions are crucial for understanding the chemical behavior and potential applications of these compounds.

Aplicaciones Científicas De Investigación

Estructura química y propiedades

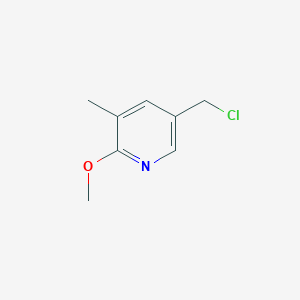

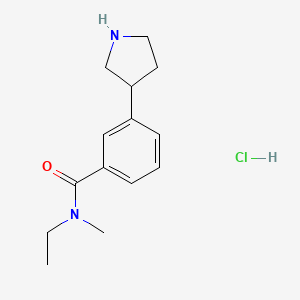

“Ácido 2alfa,3alfa,23-trihidroxioleán-12-én-28-oico” es un triterpeno pentacíclico que es ácido oleán-12-én-28-oico sustituido por grupos hidroxilo en las posiciones 2, 3 y 23 respectivamente {svg_1}. Tiene una fórmula molecular de C30H48O5 y una masa promedio de 488.699 Da {svg_2}.

Ocurrencia natural

Este compuesto se ha aislado de las hojas de Rosa laevigata {svg_3}. También se encuentra en la cáscara de frutas sin madurar de nectarina (Prunus persica cv Fantasia) {svg_4}.

Papel biológico

Como metabolito vegetal, juega un papel crucial en las reacciones metabólicas en las plantas {svg_5}.

Agente antiinflamatorio

“this compound” se ha identificado como un agente antiinflamatorio {svg_6}. Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades inflamatorias.

Actividad antifúngica

Este compuesto muestra actividad antifúngica contra ciertos tipos de hongos {svg_7}. Esto indica su posible uso en el desarrollo de tratamientos antifúngicos.

Actividad antitumoral

Según algunas fuentes, este compuesto tiene actividad antitumoral {svg_8}, lo que sugiere su posible uso en la investigación y el tratamiento del cáncer.

Mecanismo De Acción

Target of Action

It’s known to haveanti-inflammatory effects , suggesting it may interact with targets involved in the inflammatory response.

Mode of Action

Given its anti-inflammatory role

Biochemical Pathways

Considering its anti-inflammatory properties , it may influence pathways related to inflammation and immune response.

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-LHFSSXJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanedioic acid, 2,3-bis(benzoyloxy)-, disodiuM salt, [R-(R*,R*)]-](/img/no-structure.png)

![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1149106.png)

![3/'-De(diMethylaMino)-3/'-[[(2-Methoxyethoxy)Methyl]diMethylaMMonio]erythroMycin 9-OxiMe Chloride](/img/structure/B1149109.png)

![N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethene-1-sulfonamide](/img/structure/B1149112.png)